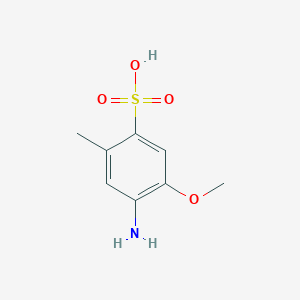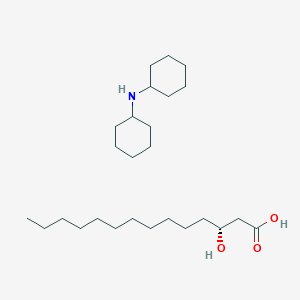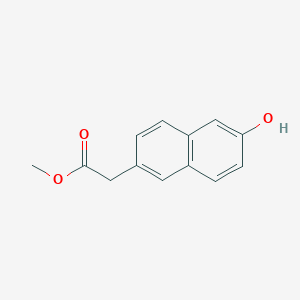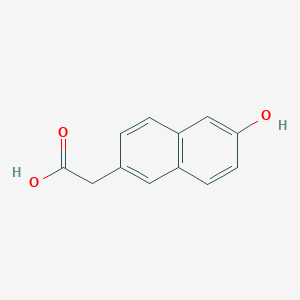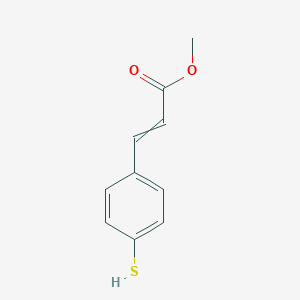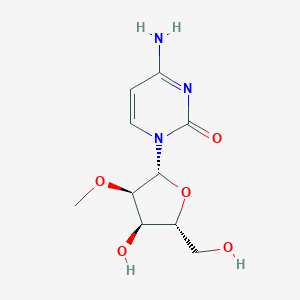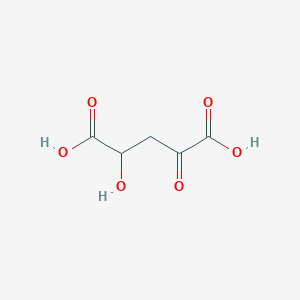
2-Hydroxy-4-oxopentanedioic acid
Overview
Description
4-Hydroxy-2-oxoglutaric acid is an oxo dicarboxylic acid comprising glutaric acid with oxo- and hydroxy substituents at the 2- and 4-positions, respectively . It is a key metabolite involved in various biochemical pathways, including the regulation of arginine metabolism and the biosynthesis of polyamines .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-4-oxopentanedioic acid, also known as 4-Hydroxy-2-oxovalerate, is the enzyme 4-oxalocrotonate decarboxylase . This enzyme plays a crucial role in the metabolic pathway of certain bacteria .
Mode of Action
The compound is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It interacts with its target enzyme, leading to a series of chemical reactions that result in the formation of acetaldehyde and pyruvate .
Biochemical Pathways
The affected biochemical pathway involves the degradation of 4-oxalocrotonate. The compound is degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It is also reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .
Result of Action
The result of the compound’s action is the formation of acetaldehyde and pyruvate . These molecules are key intermediates in various metabolic pathways and play crucial roles in energy production and other cellular processes.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-oxopentanedioic acid is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . This compound can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .
Molecular Mechanism
At the molecular level, this compound interacts with various enzymes during its formation and degradation . It binds to 4-oxalocrotonate decarboxylase for its formation and to 4-hydroxy-2-oxovalerate aldolase and 2-oxopent-4-enoate hydratase during its degradation .
Metabolic Pathways
This compound is involved in the metabolic pathway where it is formed by the decarboxylation of 4-oxalocrotonate and is degraded to form acetaldehyde and pyruvate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-oxoglutaric acid can be synthesized through the aldol condensation of two molecules of pyruvate . This reaction typically involves the use of a base catalyst under controlled temperature conditions to facilitate the formation of the desired product.
Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the aldol condensation reaction, possibly using biocatalysts or engineered microbial systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-oxoglutaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in aldol cleavage reactions catalyzed by specific enzymes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Products may include oxalic acid and carbon dioxide.
Reduction: Products may include hydroxy acids or alcohols.
Substitution: Products vary depending on the nucleophile used but can include amino acids or esters.
Scientific Research Applications
4-Hydroxy-2-oxoglutaric acid has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Hydroxy-4-methyl-2-oxoglutaric acid (Parapyruvate): Similar in structure but with a methyl group at the 4-position.
α-Ketoglutarate: A key intermediate in the tricarboxylic acid cycle, structurally similar but lacks the hydroxy group.
Uniqueness: 4-Hydroxy-2-oxoglutaric acid is unique due to its dual role in metabolic pathways and its ability to act as both a substrate and an inhibitor for different enzymes. This dual functionality makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
2-hydroxy-4-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSKVKPSMAHCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862580 | |
| Record name | 2-Hydroxy-4-oxopentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxy-2-oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1187-99-1 | |
| Record name | 4-Hydroxy-2-oxoglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Keto-4-hydroxyglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is IHOG utilized in the synthesis of Monatin?
A: IHOG serves as a crucial intermediate in the chemo-enzymatic synthesis of (2R,4R)-monatin, a high-intensity sweetener. [] The process involves a combination of enzymatic and chemical reactions. Initially, L-tryptophan is converted to IHOG using L-amino acid deaminase and an aldolase enzyme with pyruvic acid. [] A specific R-specific aldolase from the bacteria Shingomonas sp. can be used to selectively produce the (R)-IHOG enantiomer. [] Subsequent chemical reactions convert (R)-IHOG to the desired (2R,4R)-monatin. [] This method highlights the potential of combining enzymatic and chemical approaches for the efficient production of valuable compounds like monatin.
Q2: Are there any alternative methods for producing IHOG?
A: Yes, apart from its biological role, IHOG can be synthesized chemically. A patented method describes the preparation of optically active IHOG from readily available starting materials, indolpyruvic acid, and pyruvic acid (or oxalacetic acid). [] This method utilizes a novel aldolase enzyme to catalyze the reaction and achieve high optical purity of the desired IHOG enantiomer. [] This alternative synthetic route provides a valuable tool for research and potential industrial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
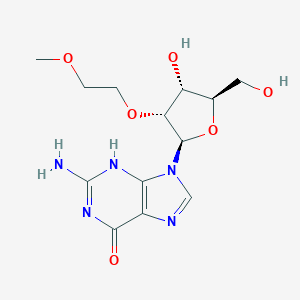
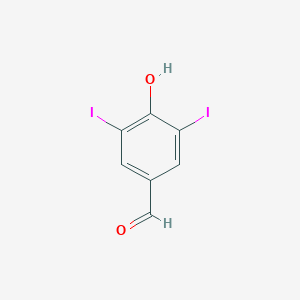
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)

